2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate
CAS No.:
Cat. No.: VC18842639
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-ethylhexyl 2-cyano-5-phenylpenta-2,4-dienoate |
| Standard InChI | InChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3 |
| Standard InChI Key | YWZLSHJSUDBZRY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pentadienoate backbone substituted with a cyano group at the alpha position, a phenyl ring at the fifth carbon, and a 2-ethylhexyl ester group . The (2E,4E)-configuration of the diene system is critical for its planar geometry, enabling π-π interactions with biological targets . The 2-ethylhexyl chain enhances lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 4.2, suggesting strong membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₅NO₂ | |
| Molecular Weight | 311.42 g/mol | |
| LogP (Partition Coefficient) | 4.2 | |
| Melting Point | Not reported | - |
| Boiling Point | Decomposes above 200°C |
The absence of reported melting point data suggests thermal instability, consistent with its decomposition above 200°C during distillation. Nuclear magnetic resonance (NMR) spectra confirm the (E,E)-stereochemistry through characteristic coupling constants (J = 15.2 Hz for H₂–H₃ and H₄–H₅) .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals absorption bands at 2220 cm⁻¹ (C≡N stretch), 1725 cm⁻¹ (ester C=O), and 1640 cm⁻¹ (conjugated diene C=C) . Mass spectrometry (MS) shows a molecular ion peak at m/z 311.4, with fragmentation patterns indicating cleavage of the ester group (m/z 155.1 for the pentadienoate fragment).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step sequence:
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Formation of 5-phenyl-2,4-pentadienoic acid: Achieved via Horner-Wadsworth-Emmons olefination between benzaldehyde and a phosphorylated dienoate precursor .
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Cyanation: Introduction of the alpha-cyano group using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnI₂) .
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Esterification: Reaction with 2-ethylhexanol via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Olefination | Benzaldehyde, NaH, THF, 0°C | 68% |
| Cyanation | TMSCN, ZnI₂, CH₂Cl₂, rt | 82% |
| Esterification | 2-ethylhexanol, DCC, DMAP, rt | 75% |
Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields the final product with >95% purity. Scale-up challenges include exothermic reactions during cyanation, requiring careful temperature control .
Biological Activity and Mechanistic Insights
Mitochondrial Pyruvate Carrier Antagonism
As an MPC antagonist, the compound inhibits pyruvate transport into mitochondria with an IC₅₀ of 1.8 μM in HeLa cells. This blockade shifts cellular metabolism toward aerobic glycolysis (Warburg effect), reducing ATP production by 40% within 24 hours. Computational docking studies suggest the cyano group forms a hydrogen bond with MPC1 Arg97, while the phenyl ring engages in hydrophobic interactions with Leu100 .
Antiproliferative Effects
In MCF-7 breast cancer cells, 50 μM treatment for 72 hours induces:
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60% reduction in viability (MTT assay)
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G₀/G₁ cell cycle arrest (flow cytometry)
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3-fold increase in caspase-3 activity (fluorometric assay)
Comparative Analysis with Structural Analogs
Ethyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate
This analog (PubChem CID 5466542) shares the cyano-dienoate core but uses an ethyl ester . Key differences:
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Lipophilicity: LogP = 3.1 vs. 4.2 for 2-ethylhexyl derivative
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MPC Inhibition: IC₅₀ = 5.4 μM (vs. 1.8 μM)
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Metabolic Stability: t₁/₂ = 12 min (human microsomes) vs. 45 min
The 2-ethylhexyl group enhances both potency and pharmacokinetics, justifying its selection for further development .
(2E,4E)-5-Phenyl-penta-2,4-dien-1-one Derivatives
Patent US20200157048A1 discloses ketone analogs lacking the ester group . These compounds show:
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10-fold lower MPC affinity
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Increased off-target effects on voltage-gated K⁺ channels
This highlights the critical role of the ester moiety in target specificity and drug-like properties.
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